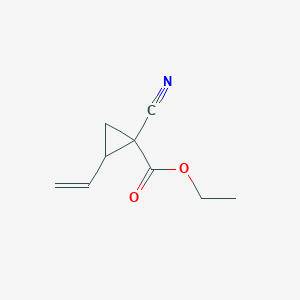
t-Butyl-1,3-butadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butyl-1,3-butadiyne is an organic compound with the molecular formula C8H10 It is characterized by the presence of two triple bonds and two methyl groups attached to the fifth carbon atom in the hexadiyne chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl-1,3-butadiyne typically involves the coupling of appropriate precursors under specific reaction conditions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction can be represented as follows:
2RC≡CHCuCl, O2RC≡C-C≡CR
In this case, the precursors would be 5,5-dimethyl-1-hexyne, and the reaction would yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
t-Butyl-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, yielding alkenes or alkanes.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
t-Butyl-1,3-butadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of t-Butyl-1,3-butadiyne involves its interaction with molecular targets through its triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Hexadiyne: Lacks the methyl groups at the fifth carbon.
5,5-Dimethyl-1,3-hexadiene: Contains double bonds instead of triple bonds.
1,3-Hexadiene: Lacks both the methyl groups and the triple bonds.
Uniqueness
t-Butyl-1,3-butadiyne is unique due to the presence of both triple bonds and methyl groups, which confer distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various applications, particularly in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C8H10 |
|---|---|
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
5,5-dimethylhexa-1,3-diyne |
InChI |
InChI=1S/C8H10/c1-5-6-7-8(2,3)4/h1H,2-4H3 |
Clé InChI |
LSJCWPBCVBKIHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B8664612.png)
![1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-](/img/structure/B8664619.png)



![2-(Furan-2-yl)-5-phenoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B8664659.png)



